

Technical Whitepaper: Structural Characterization and Analytical Application of Tolterodine EP Impurity D-d7

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Compound of Interest

Compound Name:	<i>rac Desisopropyl Tolterodine-d7 Methyl Ether</i>
CAS No.:	1794768-30-1
Cat. No.:	B588083

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Executive Summary

Tolterodine EP Impurity D (Chemical Name: N-isopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine) is a specific process-related impurity and degradation product defined by the European Pharmacopoeia (EP). Unlike the active metabolite (5-hydroxymethyl tolterodine) or the desisopropyl metabolite (phenol), Impurity D is characterized by the O-methylation of the phenolic ring and the presence of a single isopropyl group on the amine.

The deuterated analog, Tolterodine EP Impurity D-d7, serves as a critical Internal Standard (IS) for LC-MS/MS quantitation. The hepta-deuterium label (–C

D
) is located on the isopropyl chain, ensuring chemical stability and minimal isotopic scrambling during ionization.

Chemical Identity & Structure

Nomenclature and Classification

- Common Name: Tolterodine EP Impurity D-d7
- Chemical Name: (3RS)-3-(2-methoxy-5-methylphenyl)-N-(propan-2-yl-d7)-3-phenylpropan-1-amine[1]
- Synonyms: N-Desisopropyl Tolterodine Methyl Ether-d7; Tolterodine Monoisopropyl Methoxy Analog-d7.
- Parent Drug: Tolterodine Tartrate.[2][3]

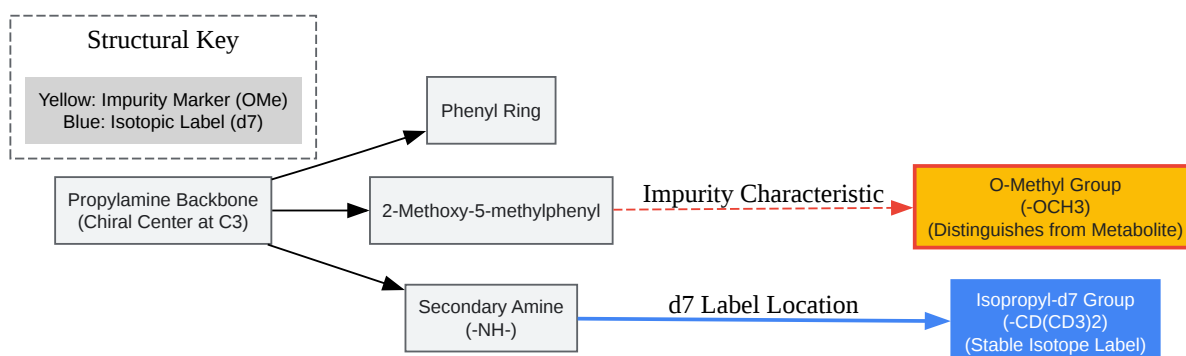
Structural Specifications

The "d7" designation refers to the full deuteration of the single isopropyl group attached to the nitrogen atom.

Feature	Specification
Molecular Formula	C
	H
	D
Molecular Weight	NO (Free Base)
Molecular Weight	304.48 g/mol (Free Base)
Isotopic Enrichment	≥ 99% atom D
Appearance	Off-white to pale yellow solid (typically supplied as HCl or Fumarate salt)
Solubility	Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water.

Structural Visualization

The following diagram illustrates the chemical structure of the impurity, highlighting the O-methyl protection and the deuterated isopropyl chain.



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Caption: Structural breakdown of Tolterodine EP Impurity D-d₇, highlighting the O-Methyl impurity marker and the d₇-isopropyl isotopic label.

Analytical Application: LC-MS/MS Method Development

The primary utility of Tolterodine EP Impurity D-d₇ is to correct for matrix effects, extraction efficiency, and ionization variability during the quantification of Impurity D in pharmaceutical formulations or biological matrices.

Mass Spectrometry Parameters

Due to the stable d₇ label, the mass shift is significant (+7 Da), preventing "cross-talk" (spectral overlap) with the unlabeled impurity.

Parameter	Unlabeled Impurity D	Impurity D-d7 (IS)	Note
Precursor Ion (Q1)	m/z 298.2 [M+H]	m/z 305.2 [M+H]	+7 Da shift
Product Ion (Q3)	m/z 256.1 (Loss of Isopropyl)	m/z 256.1 (Loss of Isopropyl-d7)	Common fragment (Tropylium-like core)
Secondary Transition	m/z 147.1	m/z 147.1	Confirming ion
Cone Voltage	30-40 V	30-40 V	Compound dependent
Collision Energy	20-25 eV	20-25 eV	Optimize for max sensitivity

Critical Mechanistic Insight: The primary fragmentation pathway for Tolterodine derivatives often involves the cleavage of the amine bond. Since the d7 label is on the isopropyl group, the neutral loss of the isopropyl group (43 Da for unlabeled, 50 Da for d7) results in a common fragment ion at m/z 256.1.

- Recommendation: For higher specificity, select a transition that retains the d7 label if possible, or ensure chromatographic separation from interferences. However, the m/z 305 -> 256 transition is typically the most intense.

Chromatographic Behavior (The Isotope Effect)

Deuterated compounds may exhibit a slightly shorter retention time (RT) than their protium analogs on Reverse Phase (RP) columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

- Expected Shift:

RT

-0.05 to -0.10 min.

- Mitigation: Ensure the integration window covers both the analyte and the IS.

Sample Preparation Protocol

To ensure data integrity, the Internal Standard must be introduced at the earliest possible step.

- Stock Solution: Dissolve 1 mg of Tolterodine EP Impurity D-d7 in 1 mL of Methanol (LC-MS grade). Store at -20°C.
- Working Solution: Dilute Stock to 1 µg/mL in 50:50 Acetonitrile:Water.
- Spiking: Add 50 µL of Working Solution to 200 µL of sample (plasma or dissolved tablet powder) before extraction (Protein Precipitation or SPE).

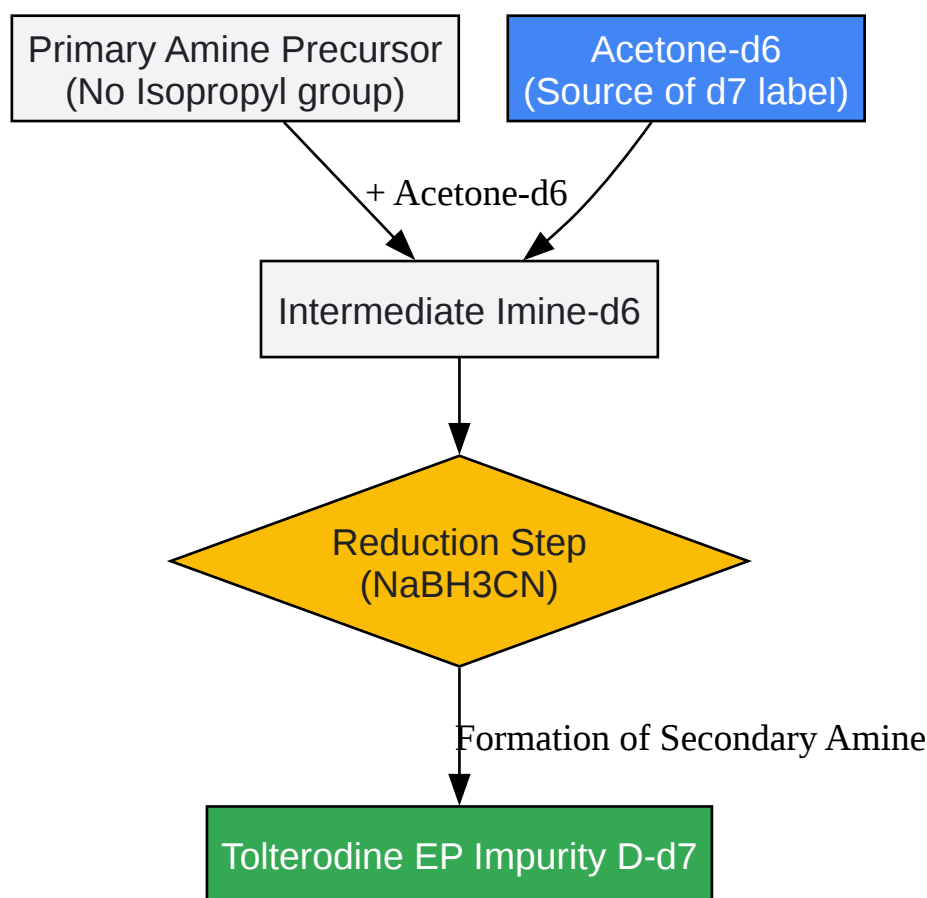
Synthesis Logic & Stability

Understanding the synthesis helps in troubleshooting degradation issues.

Retrosynthetic Analysis

The d7-label is introduced via Reductive Amination.

- Precursor: 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine (Primary amine).
- Reagent: Acetone-d6 (Perdeuterated acetone).
- Reducing Agent: Sodium Cyanoborohydride (NaBH
CN) or Sodium Triacetoxyborohydride.



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Caption: Synthetic pathway for introducing the d7 label via reductive amination.

Stability Considerations

- **Hygroscopicity:** The HCl salt form is hygroscopic. Weighing must be performed in a humidity-controlled environment (<40% RH).
- **Light Sensitivity:** Tolterodine derivatives are susceptible to photo-degradation. Store in amber vials.
- **Isotopic Stability:** The C-D bonds on the isopropyl group are non-exchangeable in aqueous media (unlike N-D or O-D bonds), ensuring the label remains intact during LC-MS analysis.

References

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